molecular formula C12H24O4Si B13946165 3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane CAS No. 33684-79-6

3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane

Cat. No.: B13946165
CAS No.: 33684-79-6
M. Wt: 260.40 g/mol
InChI Key: DBUFXGVMAMMWSD-UHFFFAOYSA-N
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Description

3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane is a chemical compound known for its unique structure and versatile applications. It is an organosilicon compound that features a bicyclic ring system with an epoxide group and a trimethoxysilyl functional group. This compound is often used as a coupling agent and adhesion promoter in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane typically involves the reaction of 3,4-epoxycyclohexylmethyltrimethoxysilane with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods also incorporate purification steps to remove any impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield diols, while substitution reactions can produce various silylated derivatives .

Mechanism of Action

The mechanism of action of 3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This enhances the adhesion and compatibility of the compound with different materials. The epoxide group also contributes to its reactivity and versatility in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane is unique due to its combination of a bicyclic ring system with an epoxide group and a trimethoxysilyl functional group. This unique structure imparts specific reactivity and properties, making it valuable in various applications .

Properties

CAS No.

33684-79-6

Molecular Formula

C12H24O4Si

Molecular Weight

260.40 g/mol

IUPAC Name

trimethoxy-[3-(7-oxabicyclo[4.1.0]heptan-3-yl)propyl]silane

InChI

InChI=1S/C12H24O4Si/c1-13-17(14-2,15-3)8-4-5-10-6-7-11-12(9-10)16-11/h10-12H,4-9H2,1-3H3

InChI Key

DBUFXGVMAMMWSD-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCC1CCC2C(C1)O2)(OC)OC

Origin of Product

United States

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